molecular formula C21H17ClN2O5S B423021 2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423021
M. Wt: 444.9g/mol
InChI Key: LBPZCULCQBTODH-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique chemical structure

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9g/mol

IUPAC Name

[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H17ClN2O5S/c1-28-19-9-5-6-16(14-23-24-21(25)15-10-12-17(22)13-11-15)20(19)29-30(26,27)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

LBPZCULCQBTODH-OEAKJJBVSA-N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves several steps. The synthetic route typically starts with the preparation of the hydrazone intermediate, followed by the introduction of the benzenesulfonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution.

Scientific Research Applications

2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific chemical structure and properties. Similar compounds include:

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